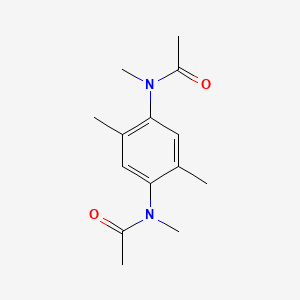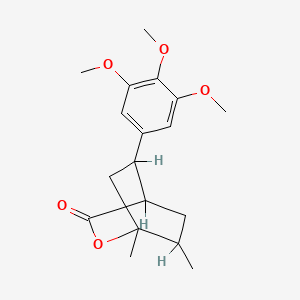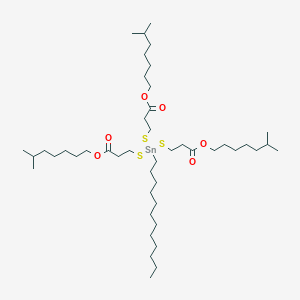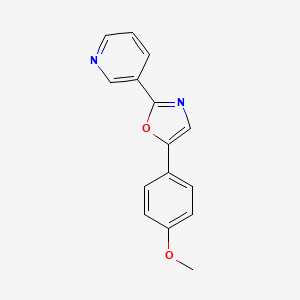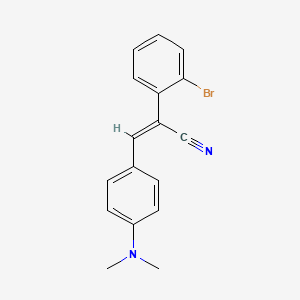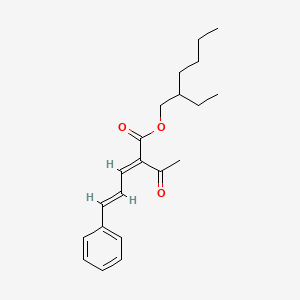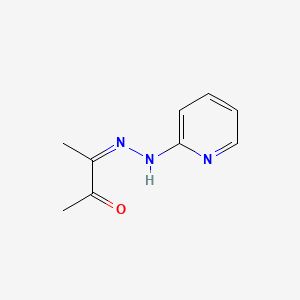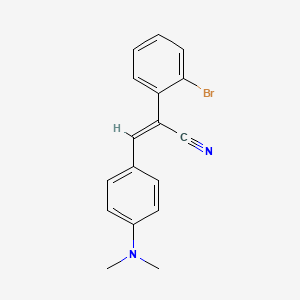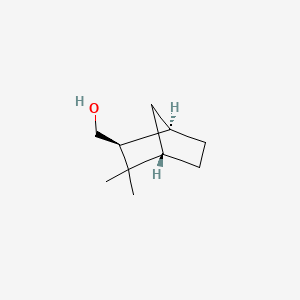
benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate is a complex organic compound that combines the properties of both benzyltriphenylphosphonium and 4-bromo-2,6-dimethylphenolate. This compound is known for its unique chemical structure and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate typically involves the reaction of benzyltriphenylphosphonium bromide with 4-bromo-2,6-dimethylphenol. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactants and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar or non-polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyltriphenylphosphonium bromide
- 4-bromo-2,6-dimethylphenol
- Triphenylphosphine oxide
Uniqueness
Benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate is unique due to its combined properties of both benzyltriphenylphosphonium and 4-bromo-2,6-dimethylphenolate. This combination imparts distinct reactivity and functionality, making it valuable for specific applications that require these combined properties .
Properties
CAS No. |
94231-10-4 |
|---|---|
Molecular Formula |
C33H30BrOP |
Molecular Weight |
553.5 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;4-bromo-2,6-dimethylphenolate |
InChI |
InChI=1S/C25H22P.C8H9BrO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-3-7(9)4-6(2)8(5)10/h1-20H,21H2;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
SUFZFDLJMKKCNN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C)Br.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


